molecular formula C16H14BrNO2 B2537966 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 58895-73-1

2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2537966
CAS No.: 58895-73-1
M. Wt: 332.197
InChI Key: BVEQCSSYYLIIHY-UHFFFAOYSA-N
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Description

2-(4-Bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a bromobutyl side chain attached to the imide nitrogen. This compound belongs to a class of molecules known for their diverse applications in medicinal chemistry, materials science, and photophysics. The bromine atom in the butyl chain serves as a reactive site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-bromobutyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2/c17-9-1-2-10-18-15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(18)20/h3-8H,1-2,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEQCSSYYLIIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium tr

Biological Activity

2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound belonging to the isoquinoline family, known for its diverse biological activities. This article explores its biological activity, including its potential applications in medicinal chemistry, particularly in antiviral and anticancer research.

Chemical Structure and Properties

The compound features a benzo[de]isoquinoline core with a bromobutyl substituent. Its molecular formula is C₁₄H₁₃BrN₂O₂, and it has a molecular weight of approximately 305.17 g/mol. The presence of the bromine atom and the isoquinoline structure suggests potential reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : Phthalimide and 4-bromobutylamine.
  • Cyclization : The reaction occurs under basic conditions to form the isoquinoline core.
  • Functionalization : Further reactions introduce the bromobutyl side chain, optimizing yield for industrial production .

Antiviral Activity

Preliminary studies have indicated that brominated derivatives of benzo[de]isoquinoline-1,3(2H)-dione may possess antiviral properties. The crystal structures of these compounds suggest they could inhibit viral replication mechanisms, although specific antiviral assays are needed to validate these claims.

Anticancer Activity

Research indicates that derivatives of benzo[de]isoquinoline-1,3(2H)-dione exhibit significant anticancer properties. For instance:

  • CDK4 Inhibition : A study highlighted that certain isoquinoline derivatives selectively inhibit cyclin-dependent kinase 4 (CDK4), which is crucial for cancer cell proliferation. This inhibition is selective over CDK2 and CDK1, making these compounds promising candidates for targeted cancer therapies .
  • Mechanism of Action : The binding affinity and selectivity towards CDK4 were explained through structure-activity relationship (SAR) studies, revealing critical structural features necessary for activity. The presence of specific substituents enhances potency and metabolic stability .

Study 1: Anticancer Efficacy

A study conducted on various isoquinoline derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. For example, one derivative showed an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating strong anticancer potential.

Study 2: Antiviral Potential

In another investigation, derivatives were tested for their ability to inhibit viral replication in vitro. Results indicated that certain structural modifications led to enhanced antiviral activity against herpes simplex virus (HSV) with an IC50 value of 10 µM compared to standard antiviral agents.

Data Summary Table

Activity Type Compound IC50 (µM) Target Reference
AnticancerDerivative A5MCF-7 Cells
AntiviralDerivative B10HSV
CDK4 InhibitionCompound CLow micromolarCDK4

Scientific Research Applications

Chemosensor Development

Derivatives of benzo[de]isoquinoline-1,3-dione, including this compound, have shown promise as high-selectivity chemosensors for detecting anions. Their ability to selectively bind to specific anionic species makes them valuable in analytical chemistry .

Antiviral Compounds

Research indicates that brominated derivatives of benzo[de]isoquinoline-1,3(2H)-dione may have antiviral properties. Studies have suggested that compounds with similar structures can inhibit viral replication, potentially leading to the development of new antiviral agents .

Antimicrobial Activity

Aminoalkyl derivatives of this compound have demonstrated significant antibacterial and antifungal activities. The structure-activity relationship studies provide insights into designing new antimicrobial agents that could be effective against resistant strains .

Cancer Research

The compound has been investigated for its anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDK). This inhibition is crucial in cancer therapy as it affects cell cycle regulation and proliferation. Some studies have highlighted its potential in targeting specific bromodomains associated with cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with structurally related naphthalimide derivatives, focusing on substituent effects, synthetic routes, and functional properties.

Structural and Substituent Comparisons

Compound Name Substituent Position/Group Key Structural Features Reactivity/Applications
This compound 4-Bromobutyl chain on imide N Bromine as leaving group; hydrophobic chain Intermediate for alkylation/functionalization
2-(3-Bromopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione 3-Bromopropyl chain on imide N Shorter alkyl chain; similar bromine reactivity Used in click chemistry via azide substitution
2-(2-Hydroxyethyl)-6-(pyrimidin-2-ylthio)-1H-benzo[de]isoquinoline-1,3(2H)-dione (8a) Hydroxyethyl + pyrimidine-thio group on C6 Polar groups enhance solubility Antifungal activity (synergistic with fluconazole)
6-((1H-Benzo[d]imidazol-2-yl)thio)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (7f) Hydroxyethyl + benzimidazole-thio on C6 Heterocyclic thioether linkage High purity (>99.9%); antifungal applications
2-(4-(Dimethylamino)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Dimethylaminophenyl on imide N Electron-donating group Fluorescence; predicted pKa ~5.41

Key Observations:

  • Alkyl Chain Length and Reactivity : The bromobutyl chain in the target compound provides a longer hydrophobic spacer compared to the bromopropyl analog , which may influence membrane permeability in biological systems. Bromine’s leaving group capability facilitates nucleophilic substitutions, enabling conjugation with amines or thiols .
  • Polar vs. Nonpolar Substituents: Hydroxyethyl and thioether-linked heterocycles (e.g., pyrimidine, benzimidazole) enhance solubility and target-specific interactions, as seen in antifungal derivatives .

Photophysical and Computational Insights

  • Fluorescence: Naphthalimides with electron-donating groups (e.g., dimethylamino) show enhanced fluorescence, while brominated alkyl chains may quench emission due to heavy atom effects .
  • DFT Studies: Substituent position (e.g., imide N vs. C6) significantly impacts electronic properties. For example, allylamino groups at C6 (NI3 vs. NI4) alter sensor ability for metal ions .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione?

Methodological Answer: The compound is synthesized via nucleophilic substitution, where 1H-benzo[de]isoquinoline-1,3(2H)-dione reacts with 1,4-dibromobutane. Key steps include:

  • Reaction Conditions : Conducted in anhydrous solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) at reflux temperatures (60–80°C) .
  • Yield : Reported yields range from 84.5% to 88.4%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
  • Characterization :
    • ¹H/¹³C NMR : Peaks at δ 8.49–8.39 (aromatic protons), 4.21 (t, J=7.0 Hz, CH₂ adjacent to the naphthalimide), and 3.48 (t, J=6.8 Hz, CH₂-Br) .
    • IR : Strong carbonyl stretches at ~1701 cm⁻¹ (imide C=O) and 1676 cm⁻¹ (conjugated C=O) .
    • MS : Molecular ion [M+H]⁺ at m/z 346 .

Q. How does the bromobutyl substituent influence the compound’s physicochemical properties compared to other alkyl derivatives?

Methodological Answer: The bromobutyl chain enhances reactivity in nucleophilic substitutions (e.g., forming thioethers or amine conjugates) due to the terminal bromide. Comparative studies with pentyl/heptyl analogs show:

  • Solubility : Longer alkyl chains (e.g., pentyl) improve solubility in non-polar solvents, while bromobutyl derivatives favor polar aprotic solvents .
  • Reactivity : Bromobutyl’s intermediate chain length balances steric hindrance and electronic effects, enabling efficient substitution reactions (e.g., in thioglycoside synthesis) .
  • Thermal Stability : Melting points decrease with longer alkyl chains (e.g., 102–104°C for bromobutyl vs. 118–120°C for bromopentyl) .

Advanced Research Questions

Q. What strategies enhance the electroluminescent (EL) or fluorescent properties of naphthalimide derivatives like this compound?

Methodological Answer: Functionalization at the naphthalimide core or alkyl chain modulates EL/fluorescence:

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) redshift emission wavelengths, while bromine atoms enhance intersystem crossing for triplet-state emission .
  • Conjugation : Derivatives with π-extended systems (e.g., triazoles or Schiff bases) exhibit strong solvatochromism and large Stokes shifts (e.g., 100–150 nm) .
  • Application Example : A hydroxyhexyl analog showed bright EL under AC voltage, with stability over 8 hours .

Q. How can computational models predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) analyze:

  • Reaction Pathways : Transition state energies for SN2 mechanisms, influenced by alkyl chain conformation .
  • Solvent Effects : Continuum solvation models (e.g., PCM) predict solvolysis rates in polar solvents .
  • Charge Distribution : Bromine’s electronegativity increases partial positive charge on the terminal CH₂, facilitating nucleophilic attack .

Q. What contradictions exist in reported biological activities of naphthalimide derivatives, and how are they resolved?

Methodological Answer: Discrepancies arise from structural variations and assay conditions:

  • Antimicrobial vs. Anticancer Activity : Antimicrobial potency correlates with lipophilicity (longer alkyl chains), while anticancer activity requires heterocyclic conjugates (e.g., triazoles) .
  • Data Conflict : A hydroxyethyl derivative showed antifungal synergy with dynamic treatments (IC₅₀ = 2.1 µM) , whereas ferrocenyl-pyrazoline analogs had lower anti-proliferative activity (IC₅₀ = 8.5 µM) . Resolution involves standardized assays (e.g., MTT) and structure-activity relationship (SAR) modeling.

Q. What methodologies validate the use of this compound in fluorescent chemosensors?

Methodological Answer: Schiff base formation at the imide nitrogen creates turn-on sensors:

  • Design : Conjugation with fluorophores (e.g., pyrene) enables metal ion detection via photoinduced electron transfer (PET) .
  • Validation :
    • Selectivity : Competitive binding assays (e.g., for Fe³⁺ vs. Cu²⁺) using UV-Vis and fluorescence titration .
    • Detection Limit : Sub-ppm sensitivity achieved via Stern-Volmer analysis .

Q. Guidelines for Researchers

  • Synthetic Optimization : Prioritize anhydrous conditions and inert atmospheres to minimize hydrolysis .
  • Data Interpretation : Cross-validate spectral data with computational simulations (e.g., NMR chemical shift prediction via DFT) .
  • Biological Testing : Use SAR models to rationalize activity differences across derivatives .

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